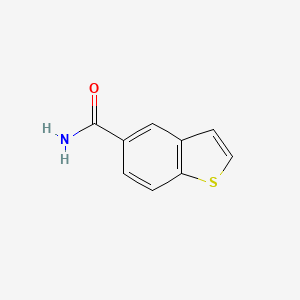

1-Benzothiophene-5-carboxamide

Description

Properties

IUPAC Name |

1-benzothiophene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLXXUVUBCIWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Diversification of 1 Benzothiophene 5 Carboxamide Derivatives

Methodologies for the Construction of the 1-Benzothiophene Core

The formation of the bicyclic 1-benzothiophene nucleus is a critical step in the synthesis of 1-benzothiophene-5-carboxamide and its derivatives. Various synthetic routes have been established, broadly categorized into cyclization and annulation reactions, and transition metal-catalyzed coupling reactions.

Cyclization Reactions and Annulation Techniques

Cyclization reactions represent a classical and widely utilized approach for the construction of the 1-benzothiophene core. These methods typically involve the formation of a key carbon-sulfur bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.

One common strategy is the intramolecular cyclization of substituted thiophenols. For instance, the reaction of substituted thiophenols with alkynes under iodine-catalyzed, metal- and solvent-free conditions provides an efficient route to various benzothiophene (B83047) derivatives. Another approach involves the acid-catalyzed cyclization of phenylthio acetals and ketones, where precursors like arylmercapto acetals are cyclized using catalysts such as Amberlyst A-15 or polyphosphoric acid.

Annulation techniques, where a new ring is built onto an existing one, also play a significant role. A notable example is the hetero-type benzannulation of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols promoted by titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), which yields uniquely substituted 4-chlorobenzothiophenes. This method is distinct as it constructs the benzene ring onto a pre-existing thiophene core. Furthermore, photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light and a photoredox catalyst like eosin (B541160) Y, offers a regioselective synthesis of substituted benzothiophenes.

| Cyclization/Annulation Method | Starting Materials | Key Reagents/Catalysts | Product Type |

| Iodine-Catalyzed Cascade | Substituted thiophenols, Alkynes | Iodine | Substituted benzothiophenes |

| Acid-Catalyzed Cyclization | Phenylthio acetals/ketones | Polyphosphoric acid, Amberlyst A-15 | Substituted benzothiophenes |

| Hetero-type Benzannulation | (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols | TiCl₄, SnCl₄ | 4-Chlorobenzothiophenes |

| Photocatalytic Radical Annulation | o-methylthio-arenediazonium salts, Alkynes | Eosin Y, Green light | Substituted benzothiophenes |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of the 1-benzothiophene core, offering high efficiency and functional group tolerance. Palladium, copper, and gold catalysts are frequently employed in these transformations.

Palladium-catalyzed reactions are particularly prevalent. For example, the Sonogashira cross-coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization, is a common route to 2-substituted benzothiophenes. Similarly, palladium-catalyzed C-H arylation of thiophenes with aryl halides can be used to construct the benzothiophene system. Thiolation annulation reactions of 2-bromo alkynylbenzenes with a sulfur source, such as sodium sulfide, in the presence of a copper(I) iodide (CuI) catalyst, also provide an effective pathway to 2-substituted benzothiophenes.

Gold-catalyzed carbothiolation of α-alkoxy alkylortho-alkynyl phenyl sulfides represents another elegant approach to 2,3-disubstituted benzothiophenes. These reactions often proceed under mild conditions and offer a high degree of control over the substitution pattern of the resulting benzothiophene ring.

| Catalyst System | Reactants | Reaction Type | Product |

| Palladium(II) iodide | 1-(2-mercaptophenyl)-2-yn-1-ols | Heterocyclodehydration | (E)-2-(1-alkenyl)benzothiophenes |

| Copper(I) iodide/TMEDA | 2-bromo alkynylbenzenes, Sodium sulfide | Thiolation annulation | 2-substituted benzo[b]thiophenes |

| Gold catalysts | α-alkoxy alkylortho-alkynyl phenyl sulfides | Carbothiolation | 2,3-disubstituted benzothiophenes |

| Palladium complexes | o-halovinylbenzenes, Potassium sulfide | SNAr-type reaction, cyclization, dehydrogenation | 2-substituted benzo[b]thiophenes |

Functionalization and Derivatization Approaches for the Carboxamide Moiety

Once the this compound core is synthesized, further diversification can be achieved by modifying the carboxamide functional group. This allows for the introduction of a wide range of substituents and the exploration of structure-activity relationships.

Amidation Reactions

The formation of the carboxamide bond is a fundamental transformation in the synthesis of this compound derivatives. This is typically achieved by reacting the corresponding 1-benzothiophene-5-carboxylic acid with a primary or secondary amine.

A variety of coupling reagents can be employed to facilitate this amidation. Common examples include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). Other effective coupling agents include (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which allows for the chemoselective amidation of carboxylic acids under mild conditions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the desired amide.

| Amidation Method | Activating/Coupling Reagent | Amine Substrate | Key Features |

| Carbodiimide Coupling | DCC, HOBt | Primary/Secondary amines | Mild conditions, widely applicable |

| Acyl Chloride Formation | Thionyl chloride, Oxalyl chloride | Primary/Secondary amines | High reactivity, suitable for less reactive amines |

| Phosphoric Acid Ester Coupling | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Primary/Secondary amines | Mild conditions, high chemoselectivity |

| Fusion Process | None (thermal) | Aminobenzophenones, aminopyridines, anilines | High temperature, solvent-free |

N-Substitution and Side Chain Modifications

Further diversification of the this compound scaffold can be achieved through N-substitution and modifications of the side chain attached to the amide nitrogen. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of the target molecules.

N-alkylation of the pre-formed carboxamide can be challenging, but direct amidation of 1-benzothiophene-5-carboxylic acid with a substituted amine is a more common and efficient approach to introduce N-substituents. A wide array of primary and secondary amines bearing various functional groups and structural motifs can be utilized in this context. For example, reactions with aminobenzophenones, aminopyridines, and various aniline (B41778) derivatives have been reported.

Side chain modifications can involve the introduction of different functional groups onto the N-substituent. This can be achieved by using appropriately functionalized amines in the amidation step or by post-synthetic modification of a side chain. For instance, a side chain containing a reactive handle, such as a halide or an alcohol, can be further elaborated through cross-coupling reactions, etherifications, or other standard organic transformations. The choice of side chain can significantly impact the molecule's properties; for example, the introduction of hydrophilic oligoethylene glycol side chains can enhance solubility in polar solvents.

| Modification Strategy | Synthetic Approach | Examples of Introduced Moieties |

| N-Alkylation/Arylation | Amidation with a substituted amine | Alkyl groups, aryl groups, heterocyclic rings |

| Side Chain Functionalization | Use of a functionalized amine in amidation | Esters, ketones, ethers, halides |

| Post-Synthetic Modification | Chemical transformation of an existing side chain | Cross-coupling products, etherification products |

Stereoselective Synthesis and Chiral Analog Generation

The development of stereoselective methods for the synthesis of chiral this compound analogs is of great interest, as the three-dimensional arrangement of substituents can have a profound impact on biological activity.

One approach to introduce chirality is through the use of chiral auxiliaries. A chiral auxiliary can be attached to the 1-benzothiophene core or the carboxamide side chain to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. For example, oxazolidinone chiral auxiliaries have been widely used to direct stereoselective alkylation reactions.

Catalytic asymmetric synthesis offers a more efficient and atom-economical approach to chiral benzothiophene derivatives. This can involve the asymmetric hydrogenation of a prochiral benzothiophene precursor using a chiral transition metal catalyst, such as a ruthenium-N-heterocyclic carbene complex, to generate chiral tetrahydrothiophenes and 2,3-dihydrobenzothiophenes. Another strategy is the catalytic asymmetric dearomatization of the thiophene ring, which can lead to the formation of chiral spiranes. Furthermore, enantiospecific coupling reactions, such as the reaction of benzothiophene S-oxides with boronic esters, can provide enantioenriched 2,3-disubstituted benzothiophenes without the need for transition metals.

| Stereoselective Method | Key Principle | Catalyst/Reagent | Resulting Chiral Moiety |

| Chiral Auxiliaries | Temporary incorporation of a chiral directing group | Evans oxazolidinones, SAMP/RAMP | Stereochemically defined substitution |

| Asymmetric Hydrogenation | Enantioselective reduction of a double bond | Chiral Ruthenium-NHC complexes | Chiral dihydro- or tetrahydrobenzothiophenes |

| Catalytic Asymmetric Dearomatization | Enantioselective disruption of aromaticity | Chiral Brønsted base catalysts | Axially chiral naphthyl-benzothiophenes, Chiral spiranes |

| Enantiospecific Coupling | Reaction of a chiral precursor with complete stereochemical retention | Benzothiophene S-oxides, Boronic esters | Enantioenriched 2,3-disubstituted benzothiophenes |

Reaction Optimization and Process Development for Research Scale

The efficient synthesis of this compound and its derivatives on a research scale necessitates a systematic approach to reaction optimization and process development. Key objectives in this phase are to maximize product yield, ensure high purity, improve reaction efficiency, and develop scalable and reproducible synthetic protocols. The optimization process typically focuses on several critical parameters, including the choice of coupling reagents, catalysts, solvents, reaction temperature, and reaction time.

Detailed research findings have demonstrated that the selection of the coupling reagent can significantly impact the yield of the desired carboxamide. For instance, peptide coupling reagents are often explored due to their mild reaction conditions and high efficiency. A systematic screening of such reagents would typically be performed to identify the optimal choice for the 1-benzothiophene-5-carboxylic acid scaffold.

The following interactive data table summarizes a representative optimization study for the amide coupling step. The study investigates the effect of different coupling reagents, bases, and solvents on the yield of this compound.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HATU | DIPEA | DMF | 25 | 12 | 92 |

| 2 | HBTU | Et3N | DCM | 25 | 16 | 85 |

| 3 | EDCI/HOBt | NMM | THF | 25 | 24 | 88 |

| 4 | T3P | Pyridine | MeCN | 50 | 8 | 78 |

| 5 | DCC/DMAP | - | DCM | 25 | 18 | 75 |

HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium, EDCI: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide, HOBt: Hydroxybenzotriazole, T3P: Propylphosphonic Anhydride, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DIPEA: N,N-Diisopropylethylamine, Et3N: Triethylamine, NMM: N-Methylmorpholine, Pyridine, DMF: Dimethylformamide, DCM: Dichloromethane, THF: Tetrahydrofuran, MeCN: Acetonitrile (B52724).

The data indicates that HATU in the presence of DIPEA in DMF provides the highest yield for this transformation. Further process development would involve optimizing the stoichiometry of the reagents, reaction concentration, and purification methods to ensure scalability and reproducibility. For instance, studies on related benzothiophene derivatives have shown that careful control of temperature and the use of specific palladium catalysts can be crucial for achieving high yields in cross-coupling reactions to introduce diversity at other positions of the benzothiophene ring system. researchgate.net

In addition to the amide formation, the synthesis of the 1-benzothiophene-5-carboxylic acid precursor itself is subject to optimization. The cyclization strategies to form the benzothiophene core are often transition-metal-catalyzed. The choice of catalyst, ligand, base, and solvent system can dramatically influence the outcome of these reactions. For example, palladium-catalyzed reactions are commonly employed for the construction of the benzothiophene scaffold, and optimization studies would focus on screening different palladium sources and ligands to achieve the desired regioselectivity and yield. researchgate.net

Structure Activity Relationship Sar and Structural Analysis of 1 Benzothiophene 5 Carboxamide Analogs

Rational Design and Synthesis of Compound Libraries for SAR Elucidation

The rational design of compound libraries centered on the 1-benzothiophene-5-carboxamide scaffold is a critical step in elucidating structure-activity relationships (SAR). This process typically begins with a hit compound identified from screening, which serves as the starting point for systematic chemical modification. The core strategy involves the parallel synthesis of a diverse set of analogs to explore the chemical space around the core scaffold and identify key structural features that influence biological activity.

The synthesis of such libraries generally leverages robust and versatile chemical reactions. A common approach is the amidation of a 1-benzothiophene-5-carboxylic acid precursor with a library of diverse primary and secondary amines. This reaction, often facilitated by coupling agents, allows for the introduction of a wide array of substituents on the amide nitrogen, enabling the exploration of properties like hydrogen bonding capacity, steric bulk, and lipophilicity.

For instance, a general synthetic route may involve the initial preparation of the core 1-benzothiophene-5-carboxylic acid, which can then be converted to a more reactive acyl chloride. nih.govscispace.comresearchgate.net This intermediate can subsequently be reacted with various amines to yield the desired carboxamide derivatives. nih.gov In other established methods for creating related benzothiophene (B83047) carboxamide libraries, the carboxylic acid is coupled directly with amines using dehydrating agents or specialized coupling reagents. mdpi.comresearchgate.net These synthetic strategies are highly amenable to parallel synthesis formats, allowing for the efficient generation of large numbers of distinct analogs for biological screening. nih.gov The design of the amine library is crucial; it is often curated to include a range of functional groups, ring systems, and physicochemical properties to maximize the information gleaned from SAR studies.

Elucidation of Key Structural Features for Biological Activity (In Vitro)

The systematic evaluation of this compound analogs has shed light on the critical structural motifs required for biological activity. SAR studies reveal that modifications to the benzothiophene core, the carboxamide linker, and the amide substituent can have profound effects on potency and selectivity.

Importance of the Carboxamide Position: The position of the carboxamide group on the benzothiophene ring is a critical determinant of activity. In a study focused on developing JNK1 kinase inhibitors, an analog with the carboxamide at the 5-position of the thiophene (B33073) ring was found to be completely inactive, whereas related compounds with the carboxamide at other positions showed significant inhibitory activity. nih.gov This highlights that the specific vector and orientation of the carboxamide group are crucial for proper interaction with the biological target.

Influence of Substituents on the Benzothiophene Core: Modifications to the bicyclic ring system can modulate activity. For example, in a series of benzo[b]thiophene-3-carboxamide (B1297106) derivatives designed as anticancer agents targeting the RhoA/ROCK pathway, substituents on the benzothiophene core were found to be important. Specifically, the introduction of a 1-methyl-1H-pyrazol group at the C-5 position was shown to enhance anti-proliferative activity. nih.gov This suggests that for the this compound scaffold, substituents at other positions (e.g., C-2, C-3, C-4, C-6, C-7) could similarly be tuned to optimize interactions with target proteins.

Role of the Amide Substituent: The group attached to the amide nitrogen (the R-group of the CONHR moiety) plays a pivotal role in defining the biological activity. In the aforementioned anticancer series, a diverse library of amines was used to probe this position. The results indicated that both the size and nature of this substituent are key for activity. For instance, derivatives with bulky or functionally complex side chains, such as those incorporating piperidine (B6355638) or phenethyl groups, demonstrated significant biological effects. nih.gov The data below, derived from a closely related benzo[b]thiophene-3-carboxamide series, illustrates how modifications to the amide substituent influence anti-proliferative activity against MDA-MB-231 cancer cells. nih.gov

| Compound | Amide Substituent (R in -CONHR) | In Vitro Activity (IC₅₀ in μM, MDA-MB-231 cells) |

|---|---|---|

| a19 | 4-phenoxypiperidin-1-yl | 15.75 |

| a21 | heptan-4-yl | >50 |

| a22 | 3,4-dimethoxyphenethyl | 12.58 |

| b19 | 4-phenoxypiperidin-1-yl (with S,S-dioxide core) | 4.16 |

These findings underscore that the amide substituent is a key interaction domain, and its properties must be carefully optimized to achieve desired biological outcomes. nih.gov

Conformational Preferences and Stereoisomeric Effects on Molecular Interactions

Studies on related aroyl derivatives of benzothiophene have shown that the orientation of the carbonyl group relative to the sulfur atom of the thiophene ring is a key conformational feature. rsc.org For 2- and 3-substituted benzothiophenes, S,O-cis and S,O-trans conformers are possible, and the equilibrium between them is influenced by steric and electronic factors. In these systems, the heterocyclic and aryl rings are often twisted with respect to the plane of the carbonyl group. rsc.org By analogy, for a this compound, the carboxamide group is expected to have preferred orientations relative to the benzothiophene plane, governed by the minimization of steric clash and the potential for intramolecular hydrogen bonding. The planarity of the benzothiophene core combined with the rotational freedom of the carboxamide linker allows the molecule to adopt specific conformations to fit within a target's binding pocket.

Furthermore, if the substituents on the amide nitrogen contain chiral centers, stereoisomerism becomes a critical factor. Different stereoisomers (enantiomers or diastereomers) will have distinct three-dimensional arrangements of atoms. This can lead to significant differences in biological activity, as one isomer may fit optimally into a chiral binding site on a protein, while the other may fit poorly or not at all. For example, in a series of piperidine-based opioid receptor agonists, the (3R, 4S) stereoisomer was found to be significantly more potent than its (3S, 4R) enantiomer, demonstrating the profound impact of stereochemistry on molecular recognition and biological function. researchgate.net Therefore, for any chiral this compound analog, the evaluation of individual stereoisomers is essential to fully understand the SAR and identify the most active configuration.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify the core structure of a lead compound like this compound to improve its properties. chimia.ch These approaches aim to identify novel chemotypes with similar biological activity but potentially enhanced potency, selectivity, or pharmacokinetic profiles.

Scaffold Hopping: This strategy involves replacing the central molecular core, or scaffold, with a structurally different one while retaining the spatial arrangement of key functional groups. For the this compound scaffold, a hop could involve replacing the benzothiophene core with other bicyclic aromatic systems. dundee.ac.uk Potential replacement scaffolds that maintain a similar size and arrangement of interaction points include benzofuran, indole, benzimidazole, or indazole. researchgate.net Such a change can lead to new intellectual property, altered physical properties like solubility, and different interactions with the biological target, potentially overcoming issues encountered with the original scaffold. dundee.ac.uk

Bioisosteric Replacement: Bioisosterism involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological effects. cambridgemedchemconsulting.com This can be applied to various parts of the this compound structure.

Ring Bioisosteres: The sulfur atom in the thiophene ring could be replaced with oxygen (to give a benzofuran), a nitrogen atom (indole), or selenium (benzoselenophene). Benzene (B151609), pyridine, and thiophene are often considered bioisosteric ring equivalents. researchgate.net

Carboxamide Bioisosteres: The amide functional group is a common target for bioisosteric replacement to enhance metabolic stability or alter hydrogen bonding patterns. drughunter.com Classical and non-classical bioisosteres for the amide group include:

Thioamide (-CSNH-): Increases lipophilicity and alters hydrogen bonding capacity. nih.gov

Urea (-NHCONH-): Can provide additional hydrogen bond donor/acceptor sites.

Heterocyclic rings: Five-membered rings such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, or 1,2,4-triazole (B32235) are frequently used as stable, non-hydrolyzable mimics of the amide bond, preserving its planar geometry and hydrogen bonding features. drughunter.com

These strategic modifications allow medicinal chemists to systematically tune the properties of the lead compound, leading to the development of analogs with superior drug-like characteristics.

Molecular Mechanisms and Biological Target Interactions in Vitro and Mechanistic Research

Enzymatic Inhibition and Kinetic Studies of Target Proteins

In vitro studies have been crucial in elucidating the inhibitory profiles of benzothiophene (B83047) carboxamide derivatives against a range of protein targets. These investigations provide foundational knowledge on structure-activity relationships and mechanisms of action at the molecular level.

Cyclooxygenase (COX) Isozyme Selective Modulation (In Vitro)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). While extensive research has been conducted on various heterocyclic compounds as COX inhibitors, specific in vitro studies detailing the direct inhibitory activity of 1-benzothiophene-5-carboxamide or its immediate derivatives on COX isozymes are not extensively documented in the available literature. Research into COX inhibition has more commonly focused on other structural classes, such as certain benzoxazole (B165842) derivatives and compounds bearing a benzenesulphonamide moiety, the latter of which is a common feature in selective COX-2 inhibitors like celecoxib. semanticscholar.orgnano-ntp.com

Lipoxygenase (LOX) Pathway Enzyme Interactions (In Vitro)

The lipoxygenase (LOX) pathway is another critical enzymatic cascade in the generation of inflammatory mediators. Similar to the COX enzymes, there is a lack of specific published research focusing on the in vitro inhibition of LOX pathway enzymes by this compound. The scientific literature on LOX inhibitors more frequently highlights other molecular scaffolds.

Cholinesterase (ChE) Family Inhibition Profile (In Vitro)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing Alzheimer's disease. mdpi.com Research into benzothiophene derivatives has identified promising activity in this area. A study on benzothiophene-chalcone hybrids revealed that these derivatives demonstrate notable inhibitory effects on both AChE and BChE. mdpi.com

In this study, compound 5f emerged as the most effective AChE inhibitor, while compound 5h was the most potent against BChE, with an inhibitory concentration (IC50) comparable to the reference drug, galantamine. mdpi.com These findings underscore the potential of the benzothiophene scaffold in designing cholinesterase inhibitors. mdpi.comsciforum.net

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 5f | Acetylcholinesterase (AChE) | 62.10 |

| 5h | Butyrylcholinesterase (BChE) | 24.35 |

| Galantamine (Reference) | Butyrylcholinesterase (BChE) | 28.08 |

Carbonic Anhydrase (CA) Isoform Interaction Specificity (In Vitro)

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. The primary class of CA inhibitors consists of compounds containing a sulfonamide group, which coordinates with the zinc ion in the enzyme's active site. nih.govunifi.it While various heterocyclic sulfonamides have been extensively studied, research specifically detailing the interaction of this compound derivatives with CA isoforms is not prominent in the literature. The focus remains on sulfonamide-based scaffolds, such as benzo[d]thiazole-sulfonamides, for achieving potent and isoform-selective CA inhibition. nih.govunifi.it

Glycosidase Enzyme Family (e.g., Alpha-Glucosidase, Alpha-Amylase) Inhibitory Potency (In Vitro)

Inhibitors of α-glucosidase and α-amylase are therapeutic targets for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Although numerous classes of heterocyclic compounds have been investigated for this purpose, specific data on the α-glucosidase or α-amylase inhibitory potency of this compound derivatives are not widely available in published studies.

Parasitic Enzyme Targeting (e.g., Plasmodium falciparum Enoyl-ACP Reductase) Inhibition (In Vitro)

The enoyl-acyl carrier protein (ACP) reductase of Plasmodium falciparum (PfENR) is an essential enzyme in the parasite's fatty acid synthesis pathway, making it a key target for novel antimalarial drugs. nih.govmalariaworld.org Research has identified bromo-benzothiophene carboxamide derivatives as potent, slow tight-binding inhibitors of PfENR. nih.gov

One of the most potent compounds identified is 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6), which demonstrated an IC50 of 115 nM against purified PfENR. nih.gov Kinetic analyses revealed that this class of inhibitors acts competitively with respect to the NADH cofactor (Ki = 18 nM for compound 6) and uncompetitively with the crotonoyl-CoA substrate (Ki = 91 nM for compound 6). nih.gov These findings highlight the promise of the benzothiophene carboxamide scaffold for developing new antimalarial agents. nih.gov

| Parameter | Value (nM) | Inhibition Mode |

|---|---|---|

| IC50 | 115 | N/A |

| Ki (vs. NADH cofactor) | 18 | Competitive |

| Ki (vs. crotonoyl-CoA substrate) | 91 | Uncompetitive |

Viral Enzyme Modulation (e.g., RNA-Dependent RNA Polymerase) (In Vitro)

The benzothiophene scaffold has been identified as a promising framework for the development of antiviral agents, specifically targeting the RNA-dependent RNA polymerase (RdRp) of flaviviruses. nih.govnih.gov The RdRp is a critical enzyme for the replication of viral genomes, making it a prime target for therapeutic intervention. nih.govresearchgate.netmdpi.com

In a study aimed at identifying broad-spectrum inhibitors for flaviviruses like Dengue (DENV), West Nile (WNV), and Zika (ZIKV) viruses, three benzothiophene-derived compounds were identified as potent inhibitors. nih.govresearchgate.net These compounds, designated OFB1, OFB3, and OFB15, demonstrated significant activity against these viruses by targeting the conserved RdRp enzyme. nih.govresearchgate.net The research provided proof-of-concept for the feasibility of identifying shared drugs for several different viral species within the flavivirus genus. nih.gov

The inhibitory activities of these specific benzothiophene derivatives were quantified, showing varying efficacy against different flaviviruses.

| Compound | Virus | Activity Metric (EC50) | Reference |

|---|---|---|---|

| OFB1 | Zika Virus (ZIKV) | Potent Inhibition | researchgate.net |

| OFB3 | Zika Virus (ZIKV) | Potent Inhibition | researchgate.net |

| OFB15 | Zika Virus (ZIKV) | Potent Inhibition | researchgate.net |

| OFB1 | Dengue Virus (DENV-2) | Considerable Inhibition | nih.gov |

| OFB3 | Dengue Virus (DENV-2) | Considerable Inhibition | nih.gov |

| OFB15 | Dengue Virus (DENV-2) | Considerable Inhibition | nih.gov |

Receptor Ligand Binding and Functional Modulator Studies

The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target in drug discovery due to its involvement in numerous neuropsychiatric disorders. researchgate.net Ligand binding assays are crucial for characterizing the affinity of novel compounds for this receptor. nih.gov However, based on a review of the available scientific literature, specific in vitro studies detailing the ligand-binding profile of this compound at the 5-HT1A receptor have not been reported. Research in this area has primarily focused on other chemical scaffolds, such as arylpiperazines, to develop ligands with high affinity for the 5-HT1A receptor. researchgate.netbg.ac.rs

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a key role in adipocyte differentiation and insulin (B600854) sensitivity. mdpi.com It is the molecular target for the thiazolidinedione class of antidiabetic drugs. semanticscholar.org Modulators of PPARγ can function as agonists, partial agonists, or antagonists, each eliciting different biological responses. nih.govmdpi.com Despite the extensive research into PPARγ ligands, there is no specific data available from in silico or in vitro studies describing the agonistic or antagonistic activity of this compound on the PPARγ receptor.

The benzothiophene core is a key structural feature in a class of compounds known as selective estrogen receptor modulators (SERMs). researchgate.net Derivatives of benzothiophene have been extensively studied for their interaction with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These studies are particularly relevant in the context of breast cancer, where ERα is a validated therapeutic target. nih.gov

Research has led to the development of novel 6-OH-benzothiophene derivatives that act as covalent antagonists for ERα. nih.gov These compounds are designed to overcome endocrine resistance that can develop with standard-of-care therapies. nih.gov One optimized compound, 19d , emerged from these studies as a potent antagonist in ER-positive (ER+) tumor cells. nih.gov The benzothiophene class has demonstrated a wide range of selectivity for ERα over ERβ, with some derivatives showing up to 67-fold selectivity. researchgate.net This selectivity is crucial for developing tissue-specific effects.

| Compound Class | Target Receptor | Activity Profile | Selectivity | Reference |

|---|---|---|---|---|

| 6-OH-Benzothiophene Derivatives (e.g., 19d) | ERα | Covalent Antagonist | High for ERα | nih.gov |

| Benzothiophene SERMs | ERα / ERβ | Modulator | 1.2 to 67-fold ERα/ERβ selectivity | researchgate.net |

Investigation of Cellular Pathway Modulation (In Vitro Research)

Consistent with their activity as estrogen receptor antagonists, benzothiophene derivatives have shown significant anti-proliferative effects in various cancer cell lines, particularly those that are ER-positive. The antiproliferative efficacy in ER+ breast cancer cells was a key driver in the chemical optimization of 6-OH-benzothiophene derivatives. nih.gov

Furthermore, a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. One compound, b19 , was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 triple-negative breast cancer cells. nih.gov Thiophene (B33073) carboxamide scaffolds, in general, have been identified as promising anticancer agents, with some analogs demonstrating potent cytotoxicity in breast, liver, and leukemia cell lines. nih.gov

| Compound Class/Derivative | Cell Line | Effect | Metric (IC50) | Reference |

|---|---|---|---|---|

| 6-OH-Benzothiophene Derivatives | ER+ Breast Cancer Cells | Antiproliferative | Potent | nih.gov |

| Compound b19 (Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 | Inhibited Proliferation | Not Specified | nih.gov |

| Thiophene-2-carboxamides | Breast, Liver, Leukemia Cell Lines | Cytotoxic | Not Specified | nih.gov |

| Phenyl-thiophene-carboxamide (Compound 2b) | Hep3B | Antiproliferative | 5.46 µM | mdpi.com |

| Phenyl-thiophene-carboxamide (Compound 2d) | Hep3B | Antiproliferative | 8.85 µM | mdpi.com |

Induction of Apoptotic Pathways (In Vitro)

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines through the activation of intrinsic and extrinsic pathways. The process is characterized by typical apoptotic hallmarks, including cell shrinkage, chromatin condensation, and the activation of key enzymatic cascades.

Research on benzo(b)thiophenesulphonamide 1,1-dioxide derivatives (BTS) in human leukaemic CCRF-CEM cells revealed a classic apoptotic process involving mitochondrial dysfunction. nih.gov This included the dissipation of the mitochondrial membrane potential, release of cytochrome c, and a subsequent decrease in intracellular ATP. nih.gov The study identified the activation of caspases, which are crucial mediators of apoptosis. Specifically, caspase-8, caspase-9, and the executioner caspase-3 were all activated following treatment with BTS compounds. nih.gov The involvement of both the extrinsic (caspase-8-regulated) and intrinsic (mitochondria-dependent) pathways was confirmed, as the overexpression of the anti-apoptotic protein Bcl-2 or the use of a specific caspase-8 inhibitor significantly prevented BTS-induced apoptosis. nih.gov

Further investigations into other novel thiophene carboxamide scaffolds have substantiated these findings. In studies using human melanoma (A375), colon carcinoma (HT-29), and breast cancer (MCF-7) cell lines, treatment with certain thiophene carboxamide derivatives led to morphological changes characteristic of apoptosis and significant activation of caspase-3/7. nih.gov Similarly, a separate study on a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, compound b19, was shown to promote apoptosis in MDA-MB-231 breast cancer cells. nih.govresearchgate.net Another derivative, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, also effectively induced apoptosis in MCF-7 cells, resulting in a 26.86% reduction in cell viability. mdpi.com This was characterized by a 2.3-fold increase in early apoptotic cells and a 6.6-fold increase in the late apoptotic cell population compared to untreated controls. mdpi.com

The Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway, are key targets in this process. nih.govbiosynth.comresearchgate.net These proteins are divided into anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). biosynth.comresearchgate.net The balance between these opposing factions determines the cell's fate. researchgate.net The ability of Bcl-2 overexpression to prevent apoptosis induced by benzothiophene derivatives highlights the critical role of the intrinsic pathway, where these compounds likely disrupt the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govresearchgate.net

Table 1: In Vitro Apoptotic Effects of Benzothiophene Carboxamide Derivatives

| Compound Class | Cell Line(s) | Key Apoptotic Events Observed |

|---|---|---|

| Benzo(b)thiophenesulphonamide 1,1-dioxide derivatives (BTS) | Human leukaemic CCRF-CEM | Activation of caspase-3, -8, -9; Cytochrome c release; Mitochondrial membrane potential dissipation; Inhibition by Bcl-2 overexpression. nih.gov |

| Thiophene carboxamide derivatives (MB-D1, MB-D2, MB-D4) | A375 (melanoma), HT-29 (colon), MCF-7 (breast) | Morphological changes; Caspase-3/7 activation; Mitochondrial depolarization. nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 (breast) | Promotion of apoptosis. nih.govresearchgate.net |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (Compound 4) | MCF-7 (breast) | 26.86% reduction in cell viability; Increase in early and late apoptotic cell populations. mdpi.com |

Cellular Inflammatory Response Modulation (In Vitro)

Benzothiophene carboxamide derivatives have been investigated for their ability to modulate cellular inflammatory responses in vitro. Research indicates that these compounds can suppress the production of key pro-inflammatory mediators and cytokines, often by targeting critical signaling pathways like Nuclear Factor-kappa B (NF-κB).

Studies on substituted bromo-benzothiophene carboxamides demonstrated significant anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2). nih.gov This inhibition disrupts the prostaglandin-E2-dependent positive feedback loop that regulates COX-2, leading to reduced levels of cytokines and chemokines. nih.gov

Further research on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells revealed a potent anti-inflammatory effect. dundee.ac.uk These compounds effectively reversed the elevated levels of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). dundee.ac.ukresearchgate.net They also inhibited the production of inflammatory mediators such as Prostaglandin E2 (PGE2) and nitric oxide (NO), and suppressed the expression of COX-2 and NF-κB. dundee.ac.ukresearchgate.net For instance, the derivatives designated 3a, 3b, and 2a showed high anti-inflammatory activity, with NO inhibition measured at 87.07%, 80.39%, and 78.04%, respectively. dundee.ac.uk

However, the mechanism of NF-κB modulation can be complex. A study using a 3-alkoxybenzo[b]thiophene-2-carboxamide (BZT) in human endothelial cells found that while the compound potently blocked the Interleukin-1β-induced cell surface expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in inflammatory responses, it did not prevent the nuclear translocation of NF-κB itself. nih.gov This suggests that some derivatives may act downstream of NF-κB translocation or affect other parallel signaling pathways to exert their anti-inflammatory effects. nih.gov The modulation of pathways such as the mitogen-activated protein kinase (MAPK)/activator protein-1 (AP-1) pathway has also been implicated in the anti-inflammatory action of related compounds. nih.gov

Table 2: In Vitro Anti-Inflammatory Effects of Benzothiophene Carboxamide Derivatives

| Compound Class | Cell Line | Key Anti-Inflammatory Effects |

|---|---|---|

| Bromo-benzothiophene carboxamides | Not specified | Selective inhibition of COX-2; Reduction in Prostaglandin-E2, cytokines, and chemokines. nih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | RAW 264.7 macrophages | Reversal of elevated IL-1β, IL-6, and TNF-α levels; Inhibition of PGE2, COX-2, and NF-κB expression. dundee.ac.ukresearchgate.net |

| 3-Alkoxybenzo[b]thiophene-2-carboxamide (BZT) | Human endothelial cells | Inhibition of IL-1β induced VCAM-1 expression. nih.gov |

Computational Chemistry and in Silico Modeling in Research of 1 Benzothiophene 5 Carboxamide

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of benzothiophene (B83047), this method has been instrumental in identifying potential biological targets and understanding the molecular basis of their activity.

Research on novel benzo[b]thiophene-2-carbaldehyde derivatives, which share the core benzothiophene structure, utilized virtual screening and molecular docking to identify human IgM Fc Domains (PDB: 4JVW) as a highly favorable protein target. The simulations predicted strong binding affinities for these compounds, with calculated binding energies of -8.0, -7.5, and -7.6 kcal/mol, indicating stable ligand-protein complexes. nih.gov Similarly, in a study of other benzothiophene derivatives as potential anticancer agents, molecular docking was employed to evaluate their binding affinity to the active sites of the estrogen-related receptor-gamma (ERRγ) (PDB: 2GPV). ajms.iq One derivative achieved a high docking score of 102.62, and several compounds exhibited higher binding energies than the reference drug, tamoxifen. ajms.iq

In silico studies on thiophene (B33073) carboxamide derivatives have also used molecular docking to assess interactions with key enzymes involved in inflammation and diabetes, such as 1-HNY, 1-PGG, and 4-COX. researchgate.net These simulations help to correlate the predicted binding affinities with experimentally observed biological inhibition. researchgate.net The primary interactions stabilizing these complexes often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site.

| Derivative Class | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzo[b]thiophene-2-carbaldehydes | Human IgM Fc Domain (4JVW) | -7.5 to -8.0 | Not Specified |

| Anticancer Benzothiophenes | Estrogen-Related Receptor-gamma (2GPV) | Docking Score: 102.62 (for lead compound) | Not Specified |

| Thiophene Carboxamides | Anti-inflammatory Enzymes (1-HNY, 1-PGG, 4-COX) | Not Specified | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiophene derivatives, QSAR studies have been crucial in identifying the key molecular descriptors that govern their therapeutic effects.

In a QSAR study performed on a series of benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors for their anticancer activity, various statistical methods were employed, including Multiple Regression and Partial Least Squares Regression. researchgate.net The analysis revealed that steric, electrostatic interactions, and electro-topological parameters are primary determinants of anticancer activity. researchgate.net The best-generated QSAR model demonstrated a high squared correlation coefficient (r²) of 0.9412, indicating a strong correlation between the descriptors and the observed activity. researchgate.net

Another study focused on a series of 52 benzothiophene analogs as dopamine (B1211576) D2 receptor inhibitors using four-dimensional QSAR (4D-QSAR). nih.gov This analysis generated robust predictive models, with the best model showing strong statistical results, allowing for the quantitative prediction of compound potency. nih.gov Similarly, 3D-QSAR analysis was performed on N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted derivatives of benzo[b]thienylcarboxanilides, yielding highly predictive models that identified the molecular properties with the highest impact on their antitumor activity. nih.govacs.org

| QSAR Model Type | Biological Activity | r² (Coefficient of Determination) | q² (Cross-validated r²) | pred_r² (External Test Set r²) | F-test Value |

|---|---|---|---|---|---|

| 2D-QSAR | Anticancer (HDAC inhibitors) | 0.9412 | >0.5 (Implied) | >0.5 (Implied) | High (Implied) |

| 3D-QSAR | Antitumor (Carboxanilides) | Not Specified | Not Specified | Not Specified | Not Specified |

| 4D-QSAR | Dopamine D2 Inhibition | Not Specified | Not Specified | Not Specified | Not Specified |

Virtual Screening Approaches for Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the benzothiophene scaffold, virtual screening has been successfully used to identify novel compounds and potential protein targets.

In one study, a virtual screening approach was used to identify protein target 4JVW as a favorable interaction partner for novel benzo[b]thiophene-2-carbaldehyde derivatives from a larger library. nih.gov Another discovery workflow for modulators of the retinoic acid receptor-related orphan receptor γt (RORγt) began with a two-dimensional virtual screen using a known modulator as a fingerprint. semanticscholar.org This initial screen, with a Tanimoto coefficient cutoff of 0.7, yielded a library of a thousand 4,5,6,7-tetrahydro-benzothiophene-based virtual hits, which were then further refined. semanticscholar.org

Pharmacophore-based virtual screening is another powerful approach. After developing a pharmacophore model, databases like ZINC, which contains millions of purchasable compounds, can be searched to find molecules that match the key chemical features required for biological activity. nih.gov This method allows for the rapid identification of diverse chemical structures that have a high probability of being active against the target of interest.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. unibo.it This technique is used to assess the stability of ligand-protein complexes predicted by molecular docking and to analyze their dynamic behavior.

For novel benzo[b]thiophene derivatives targeting the 4JVW protein, MD simulations revealed that the protein-ligand complexes were stable. nih.gov This stability was characterized by minimal root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, optimal radius of gyration (Rg) values, and the presence of a sustained hydrogen bonding network throughout the simulation. nih.gov Similarly, MD simulations of a potent benzothiophene derivative with the estrogen-related receptor-gamma (ERRγ) also confirmed a stable complex based on RMSD and RMSF data. ajms.iq

Pharmacophore Modeling and Lead Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This information is invaluable for designing new leads with improved potency and selectivity.

A study on thiazole (B1198619) and thiophene derivatives as Polo-like kinase 1 (Plk1) inhibitors generated several ligand-based pharmacophore models. nih.gov The best model, with the hypothesis AADRR, consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). This AADRR model successfully explained the key structural features necessary for Plk1 inhibition. The model highlighted the importance of hydrophobic groups, electron-withdrawing groups, and hydrogen bond donor groups for the activity of the most potent compounds. nih.gov Such models serve as a blueprint for the design of new 1-benzothiophene-5-carboxamide analogs, guiding chemists to place functional groups in spatially correct positions to maximize interactions with the target receptor.

In Silico Prediction of Research-Relevant Molecular Interactions

In silico methods, particularly molecular docking and MD simulations, are powerful tools for predicting the specific molecular interactions that stabilize a ligand within the binding site of a target protein. These predictions are fundamental to understanding the mechanism of action and guiding lead optimization.

For benzothiophene derivatives, studies have identified a range of crucial non-covalent interactions. MMGBSA (Molecular Mechanics/Generalized Born Surface Area) analysis performed on benzo[b]thiophene-2-carbaldehyde derivatives complexed with protein 4JVW highlighted the significance of Coulombic, van der Waals, and lipophilic interactions in the stabilization of the complex. nih.gov In the study of 1-benzothiophene-2-carboxylic acid, the stability of its crystalline structure was attributed to O-H···O, C-H···O, and S-H···O hydrogen bonding interactions. nih.gov

Docking of thiophene carboxamides into the active site of lung cancer-related proteins identified key interactions with residues such as Ala⁵⁶¹, Ile⁵⁵⁹, Gly³⁶⁷, and Cys⁵¹³. researchgate.net These interactions, primarily hydrogen bonds and hydrophobic contacts, are critical for the compounds' inhibitory activity. The ability to predict these specific interactions allows researchers to rationally design modifications to the this compound scaffold to enhance binding affinity and efficacy.

| Compound Class | Interaction Type | Significance |

|---|---|---|

| Benzo[b]thiophene-2-carbaldehydes | Coulombic, van der Waals, Lipophilic | Contribute to complex stabilization. nih.gov |

| 1-Benzothiophene-2-carboxylic acid | Hydrogen Bonding (O-H···O, C-H···O) | Ensures stability of the crystalline structure. nih.gov |

| Thiophene Carboxamides | Hydrogen Bonding, Hydrophobic Contacts | Key for binding to anticancer protein targets. researchgate.net |

Application of 1 Benzothiophene 5 Carboxamide in Chemical Biology and Lead Discovery Research

Role as a Chemical Probe for Biological Pathway Elucidation

Compounds based on the benzothiophene (B83047) carboxamide scaffold are frequently utilized as chemical probes to investigate and clarify complex biological pathways. Their ability to selectively interact with specific biological targets, such as enzymes or receptors, allows researchers to dissect cellular processes.

Derivatives of benzothiophene carboxamide have been identified as potent inhibitors of various enzymes, making them valuable for studying the roles of these enzymes in disease models. For instance, bromo-benzothiophene carboxamide derivatives act as slow, tight-binding inhibitors of the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an essential enzyme in the parasite's fatty acid synthesis pathway. nih.govnih.gov By inhibiting this enzyme, these compounds help to elucidate the critical functions of this pathway for the parasite's survival.

Similarly, other analogs have been developed as inhibitors of c-Jun N-terminal kinases (JNKs), which are key regulators in cellular processes like inflammation and apoptosis. nih.gov A series of tetrahydrobenzothiophene carboxamides has been shown to modulate fatty acid elongase and desaturase, serving as chemical tools to study lipid metabolism. nih.gov Furthermore, benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), enabling research into the regulation of branched-chain amino acid metabolism. researchgate.net The specificity of these interactions allows for the precise interrogation of signaling cascades and metabolic pathways, contributing to a deeper understanding of their physiological and pathological functions.

Optimization Strategies for Research Lead Compounds

Once a benzothiophene carboxamide-based compound shows promise as a modulator of a biological pathway, medicinal chemistry efforts focus on optimizing its properties to develop a robust research lead. These strategies primarily revolve around enhancing target affinity and selectivity and exploring the chemical diversity of the core scaffold.

Structure-activity relationship (SAR) studies are fundamental to improving the potency and selectivity of lead compounds. This process involves systematically modifying the chemical structure and evaluating the impact on biological activity. For example, in the development of inhibitors for cdc-like kinase 1 (Clk1), a key regulator of pre-mRNA splicing, researchers synthesized a series of 5-methoxybenzothiophene-2-carboxamide derivatives. nih.govmdpi.com By introducing various substituents, such as a 3,5-difluoro benzyl group, they were able to enhance selectivity for Clk1 over the closely related Clk2. nih.gov

Another study focused on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. nih.govresearchgate.netnih.gov SAR exploration revealed that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol moiety at the C-5 position significantly enhanced the anti-proliferative activity of the compounds in cancer cell lines. nih.govresearchgate.net These targeted modifications are crucial for developing compounds that interact powerfully with their intended target while minimizing off-target effects, a critical attribute for a high-quality research tool.

The benzothiophene carboxamide framework serves as a versatile template for the generation of novel chemical entities with diverse biological activities. nih.goveurekaselect.combenthamdirect.com Researchers often engage in "scaffold hopping," where the core structure is modified or replaced to explore new chemical space and identify compounds with improved properties.

In the pursuit of JNK1 inhibitors, replacing a phenyl ring with a benzothiophene scaffold resulted in a significant improvement in inhibitory activity. nih.gov This demonstrates how altering the core heterocycle can profoundly impact target engagement. The benzothiophene scaffold has been functionalized to create a wide array of derivatives with potential applications as antimalarials, anticancer agents, and antihypertriglyceridemic agents. nih.govnih.govacs.org This exploration of scaffold diversity is essential for discovering new lead compounds and expanding the repertoire of chemical probes available for biological research.

Preclinical In Vitro Efficacy Evaluation in Research Models

Before advancing to more complex models, the efficacy of newly synthesized 1-benzothiophene-5-carboxamide derivatives and their analogs is rigorously assessed using a variety of in vitro assays. These cell-free and cell-based experiments provide quantitative data on the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Enzyme inhibition assays are commonly used to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC₅₀). For example, a bromo-benzothiophene carboxamide derivative was found to be a potent inhibitor of purified PfENR with an IC₅₀ of 115 nM. nih.gov In another study, 5-methoxybenzothiophene-2-carboxamide derivatives were evaluated against Clk1, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov

Cell-based assays are used to assess a compound's activity in a more biologically relevant context. The growth inhibitory (GI₅₀) potential of Clk1 inhibitors was evaluated in the T24 bladder cancer cell line, with one compound showing a GI₅₀ of 0.43 µM. nih.gov The antiproliferative effects of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were tested in MDA-MB-231 breast cancer cells, demonstrating their ability to inhibit cell proliferation, migration, and invasion. nih.govresearchgate.net Similarly, novel thiophene (B33073) carboxamide compounds were evaluated for their cytotoxic effects against melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines. mdpi.comnih.gov

| Compound Class | Target/Assay | Cell Line/Enzyme | Potency Metric | Result | Reference |

|---|---|---|---|---|---|

| Bromo-benzothiophene carboxamide | Enzyme Inhibition | PfENR | IC₅₀ | 115 nM | nih.gov |

| 5-Methoxybenzothiophene-2-carboxamide | Enzyme Inhibition | Clk1 | IC₅₀ | 12.7 nM | nih.gov |

| 5-Methoxybenzothiophene-2-carboxamide | Cell Growth Inhibition | T24 (Bladder Cancer) | GI₅₀ | 0.43 µM | nih.gov |

| Benzothiophene Carboxylate Derivative (BT2) | Enzyme Inhibition | BDK | IC₅₀ | 3.4 µM | researchgate.net |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) | Antiproliferation | MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.49 µM | nih.gov |

Early-Stage In Vivo Pharmacological Research Models (e.g., Animal Models for Mechanism Studies)

Promising compounds identified through in vitro screening are subsequently evaluated in early-stage in vivo models to assess their pharmacological effects and potential efficacy in a whole-organism system. These studies, typically conducted in rodents, are crucial for understanding how a compound behaves in a complex biological environment and for validating its mechanism of action.

For example, the in vivo antimalarial activity of bromo-benzothiophene carboxamide derivatives was assessed in mice infected with Plasmodium berghei. nih.govresearchgate.net Intravenous administration of a lead compound was shown to enhance the longevity of infected mice by two weeks compared to untreated controls, demonstrating its potential as an antimalarial agent. nih.gov

In a different therapeutic area, certain benzothiophene carboxamide derivatives were tested in a rat model of hypertriglyceridemia induced by Triton WR-1339. nih.gov Several compounds significantly reduced plasma triglyceride levels, indicating their potential for research into lipid-lowering agents. nih.gov Furthermore, the antidiabetic efficacy of novel benzothiophenes was evaluated in glucose-loaded mice, providing initial evidence of their antihyperglycemic activity. nih.gov These animal models provide essential proof-of-concept data and help to bridge the gap between initial discovery and further preclinical development.

Analytical and Spectroscopic Characterization Techniques for Research Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 1-Benzothiophene-5-carboxamide, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm its structural integrity.

In ¹H NMR, the chemical shifts of the protons in this compound are influenced by their local electronic environments. Protons attached to the aromatic benzothiophene (B83047) core typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the carboxamide group (-CONH₂) exhibit distinct signals, with the N-H protons often appearing as a broad signal due to quadrupole broadening and chemical exchange.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The carbon atoms of the benzothiophene ring system and the carbonyl carbon of the carboxamide group each give rise to a unique signal. The chemical shift of the carbonyl carbon is particularly characteristic, typically appearing in the highly deshielded region of the spectrum (δ 160-180 ppm).

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 7.55 | 124.1 |

| H3 | 7.46 | 123.5 |

| H4 | 8.28 | 127.9 |

| H6 | 7.85 | 122.5 |

| H7 | 7.98 | 125.5 |

| NH₂ | (broad) | - |

| C=O | - | 168.0 (estimated) |

| C3a | - | 140.3 |

| C7a | - | 136.9 |

Note: The data in the table is based on predictive models and analysis of similar benzothiophene structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a typical MS experiment, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is useful for structural confirmation. Under electron ionization (EI), the this compound molecule can undergo characteristic fragmentation. Common fragmentation pathways for related benzothiophene derivatives include the cleavage of the C-N bond of the amide group and fragmentation of the benzothiophene ring system. nih.gov The loss of the carboxamide group or parts of it can lead to significant fragment ions. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | 177.03 | Molecular Ion |

| [M-NH₂]⁺ | 161.02 | Loss of amino group |

| [M-CONH₂]⁺ | 134.01 | Loss of carboxamide group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

The IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of its characteristic functional groups. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two distinct bands in the region of 3400-3100 cm⁻¹. ucla.edulibretexts.org The C=O (carbonyl) stretching vibration of the amide group is a strong and sharp absorption band, typically observed around 1680-1640 cm⁻¹. umich.edu

Additionally, the spectrum will display absorptions corresponding to the aromatic benzothiophene ring. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.czudel.edu The presence of the sulfur atom in the thiophene (B33073) ring can also give rise to characteristic, though often weaker, absorptions.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretching | 3400-3100 | Medium |

| Aromatic (C-H) | Stretching | 3100-3000 | Medium |

| Carbonyl (C=O) | Stretching | 1680-1640 | Strong |

| Aromatic (C=C) | Stretching | 1600-1450 | Medium to Weak |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is an essential tool for assessing the purity of research compounds like this compound.

In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For the analysis of this compound, a reverse-phase HPLC method is commonly employed. sielc.comnih.gov In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.compharmjournal.ru The purity of the compound is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. A single, sharp peak is indicative of a high-purity sample. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions.

Interactive Data Table: Typical HPLC Parameters for Benzothiophene Derivatives

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Q & A

Q. What are the common synthetic routes for 1-Benzothiophene-5-carboxamide?

The synthesis typically involves amidation of 1-Benzothiophene-5-carboxylic acid (CAS 2060-64-2) using ammonia or amine derivatives. A standard method includes activating the carboxylic acid with coupling agents (e.g., HATU, EDCI) followed by reaction with ammonium chloride or primary/secondary amines. Purification is achieved via recrystallization or column chromatography, with yields dependent on reaction conditions (e.g., solvent, temperature) .

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm the presence of the carboxamide NH₂ group (δ 6.5–7.5 ppm) and aromatic protons in the benzothiophene ring.

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

- Melting point analysis : Compare experimental values (e.g., 213–214°C) with literature data for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during amidation?

- Catalyst screening : Test coupling agents (e.g., HATU vs. DCC) to improve efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; lower temperatures (0–25°C) reduce decomposition.

- Byproduct analysis : Use LC-MS to identify unreacted carboxylic acid or acylurea byproducts, guiding iterative optimization .

Q. What analytical strategies resolve conflicting spectral data (e.g., ambiguous NMR signals)?

- 2D NMR (COSY, HSQC) : Resolve overlapping proton environments in the benzothiophene core.

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, particularly for polymorphic forms.

- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How can researchers evaluate the biological activity of this compound?

- Enzyme inhibition assays : Screen against kinase or protease targets using fluorescence-based assays.

- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C) to quantify permeability in Caco-2 cell monolayers.

- Molecular docking : Predict binding modes with target proteins (e.g., COX-2) using AutoDock Vina .

Q. What precautions are critical for handling and storing this compound?

- Storage : Protect from moisture and light; store at 2–8°C in sealed containers under inert gas (argon).

- Safety protocols : Use PPE (gloves, goggles) to avoid inhalation/contact. Refer to SDS data for related benzothiophene derivatives (e.g., acute toxicity LD₅₀ values) .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 213–214°C | |

| Molecular Formula | C₉H₇NOS | |

| CAS Number | 2060-64-2 (carboxylic acid precursor) |

Table 2: Recommended Analytical Techniques

| Technique | Application |

|---|---|

| HPLC (C18, 0.1% TFA) | Purity assessment (>95%) |

| ¹H/¹³C NMR (DMSO-d₆) | Structural confirmation |

| LC-MS (ESI+) | Byproduct identification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.